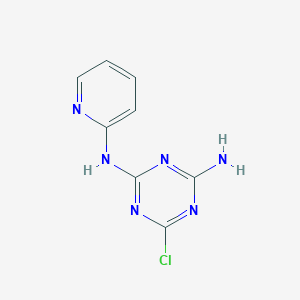
Benzyl ethyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ethyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is derived from benzene and contains two ester functional groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl ethyl benzene-1,2-dicarboxylate can be synthesized through esterification reactions involving benzene-1,2-dicarboxylic acid (phthalic acid) and benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The product is then purified through distillation or crystallization to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl ethyl benzene-1,2-dicarboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzyl ethyl benzene-1,2-dicarboxylic acid.
Reduction: Benzyl ethyl benzene-1,2-dimethanol.
Substitution: Various substituted benzyl ethyl benzene-1,2-dicarboxylates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzyl ethyl benzene-1,2-dicarboxylate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzyl ethyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects.
Comparación Con Compuestos Similares
Diethyl benzene-1,2-dicarboxylate: Similar in structure but with ethyl groups instead of benzyl and ethyl groups.
Benzyl methyl benzene-1,2-dicarboxylate: Contains a methyl group instead of an ethyl group.
Benzyl benzene-1,2-dicarboxylate: Lacks the additional ethyl group.
Uniqueness: Benzyl ethyl benzene-1,2-dicarboxylate is unique due to the presence of both benzyl and ethyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides versatility in its applications and potential biological activities.
Propiedades
Número CAS |
91034-37-6 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H16O4/c1-2-20-16(18)14-10-6-7-11-15(14)17(19)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Clave InChI |
MYRTXFWZFWIXFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
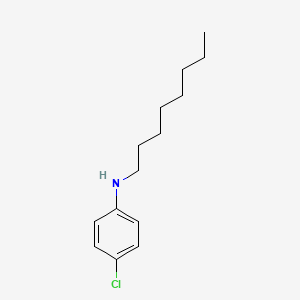



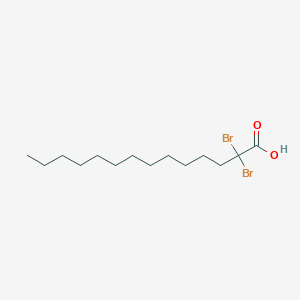
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
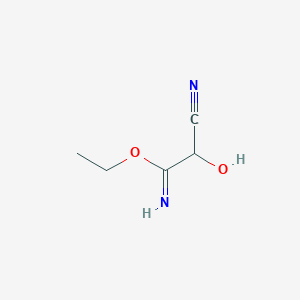
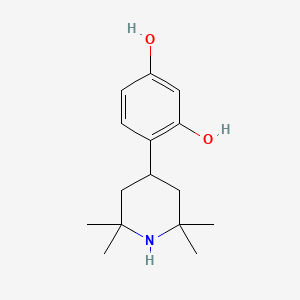
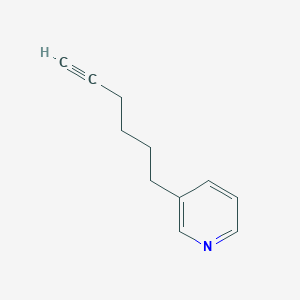
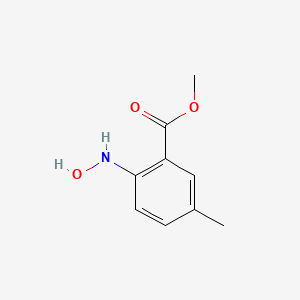
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
